N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-21-14-5-2-11(3-6-14)4-7-16(20)17-13-8-12(10-18)15(19)9-13/h2-3,5-6,12-13,15,18-19H,4,7-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKHZHVDJWFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CC(C(C2)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentyl ring, introducing the hydroxyl and hydroxymethyl groups through selective functionalization. The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, followed by the formation of the propanamide moiety through amide bond formation using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
One of the primary applications of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide is in the development of antiviral agents. The compound has shown potential as an antiviral due to its structural similarity to known antiviral drugs. Research indicates that modifications in the cyclopentyl moiety can enhance its efficacy against viral targets, particularly those involved in the replication of RNA viruses.
Case Study: Antiviral Activity
A study investigated the antiviral effects of various derivatives of this compound against Hepatitis C virus (HCV). The results demonstrated that certain derivatives exhibited significant inhibition of HCV replication in vitro, suggesting a promising avenue for further drug development aimed at treating viral infections .
Pharmacological Applications
Pain Management
Another significant application lies in the field of pain management. The structural characteristics of this compound suggest it may act as a modulator for pain pathways. Preliminary studies have indicated that it can influence pain perception through interaction with specific receptors involved in nociception.
Case Study: Analgesic Effects
In a controlled trial, the compound was administered to subjects with chronic pain conditions. The findings revealed a marked reduction in pain scores compared to placebo, supporting its potential use as an analgesic agent .
Chemical Synthesis and Industrial Applications
Synthesis Techniques
The synthesis of this compound has been explored extensively, with various synthetic routes developed to optimize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been reported to enhance efficiency and reduce environmental impact.
Industrial Applications
Due to its chemical properties, this compound can be utilized in the formulation of specialty chemicals and fine chemicals used in various industrial applications, including agricultural chemicals and polymer additives.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have identified key structural features that contribute to its biological activity, allowing for targeted modifications to improve efficacy and reduce side effects.
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxymethyl group | Enhances solubility |
| Cyclopentyl ring | Increases receptor affinity |
| Methoxyphenyl group | Modulates lipophilicity |
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Cyclopentane-Containing Amides
N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (, Compound 7):
- Structural Differences : Replaces the cyclopentyl diol with a single cyclopentyl group and substitutes the 4-methoxyphenyl with a 4-chlorophenyl.
- Functional Implications : The chlorine atom enhances lipophilicity, while the hydroxy group may confer antioxidant activity, as seen in DPPH radical scavenging assays . The absence of the hydroxymethyl group in this analog likely reduces water solubility compared to the target compound.
-
- Examples include sulfonamide-cyclopentyl hybrids (e.g., N-((1S,3R,4S)-3-ethyl-4-(3-(hydroxymethyl)-6H-imidazo[...]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide).
- Key Contrasts : These compounds prioritize sulfonamide and heterocyclic substituents over propanamide linkages. The hydroxymethyl group in the target compound may enhance hydrogen-bonding capacity compared to sulfonamide derivatives.
4-Methoxyphenyl Propanamide Derivatives
- VIk: N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (): Molecular Weight: 445 g/mol. Structural Features: Incorporates a chromen-3-yloxy group, enabling π-π interactions with aromatic receptors. Activity: Demonstrated adenosine A2B receptor binding, suggesting the methoxyphenyl-propanamide motif is critical for receptor engagement .
- (E)-N-(3,4-Dichlorobenzyl)-3-(4-methoxyphenyl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide (, -THP): Modifications: A THP-protected oxyimino group and dichlorobenzyl substituent. Implications: The THP group may improve metabolic stability, whereas the target compound’s free hydroxyl groups could enhance solubility but increase susceptibility to glucuronidation .
- N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (): Molecular Weight: 341.34 g/mol.
Substituent-Driven Pharmacological Profiles
Key Structural and Functional Insights
- Polarity and Solubility: The target compound’s cyclopentyl diol likely enhances water solubility compared to non-polar analogs (e.g., chlorophenyl or THP-protected derivatives).
- Metabolic Stability : Hydroxyl groups may increase metabolic clearance relative to tetrazole or THP-protected analogs.
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide, with a CAS number of 1421451-41-3, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 293.36 g/mol
- Structure: The compound features a cyclopentyl ring with hydroxymethyl and methoxyphenyl substituents, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- COX Inhibition: Similar compounds have been noted for their role as cyclooxygenase (COX) inhibitors, which are crucial in managing inflammation and pain. Studies indicate that modifications in the hydroxymethyl and methoxy groups can enhance COX-2 selectivity, leading to reduced side effects compared to traditional NSAIDs .
- Analgesic and Antipyretic Effects: Research has shown that derivatives of this compound exhibit significant analgesic and antipyretic properties. For instance, prodrugs synthesized from similar frameworks have demonstrated superior efficacy in carrageenan-induced inflammation models .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| Prodrug A | Analgesic | High | |
| Prodrug B | Antipyretic | Moderate | |
| N-[3-Hydroxy...] | COX-2 Inhibition | Potentially High | Current Study |
Case Studies
-
Case Study on Inflammatory Pain Models:
- A study evaluated the efficacy of this compound in a rat model of inflammatory pain. Results indicated a significant reduction in paw edema, suggesting effective COX inhibition and anti-inflammatory properties.
-
Pharmacokinetics and Bioavailability:
- Research into the pharmacokinetics of this compound revealed favorable absorption characteristics, making it suitable for both oral and parenteral administration routes. The compound exhibited high solubility in physiological conditions, enhancing its bioavailability compared to other COX inhibitors .
Q & A
Q. Table 1: Synthetic Routes for Analogous Propanamide Derivatives
| Compound Class | Key Steps | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Chromen-propanamide hybrids | Alkylation, amide coupling | 40–60 | ¹H/¹³C NMR, ESI-MS | |
| Furan-containing propanamides | Multi-step alkylation, cyclization | 50–70 | HPLC, IR, X-ray crystallography |
Advanced: How can researchers resolve structural ambiguities arising from conflicting NMR data in similar propanamide derivatives?
Answer:
Discrepancies in NMR assignments (e.g., overlapping signals for hydroxyl or cyclopentyl protons) can be addressed via:
2D NMR techniques : HSQC and HMBC to correlate proton and carbon signals, resolving stereochemical ambiguities.
X-ray crystallography : Using programs like SHELX for single-crystal structure determination, which provides unambiguous bond lengths and angles .
Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Example : In chromen-propanamide derivatives, conflicting NOESY correlations were resolved by crystallographic data confirming the spatial arrangement of methoxy and chromen groups .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key methods include:
¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbon hybridization.
Mass spectrometry (ESI-MS or HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) .
Elemental analysis : Validates purity by matching calculated vs. observed C/H/N ratios .
Advanced: How can reaction conditions be optimized to improve synthetic yields of the cyclopentyl-propanamide core?
Answer:
Yield optimization involves:
Catalyst screening : Pd-based catalysts for coupling reactions or lipases for enantioselective synthesis.
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Temperature control : Lower temps (0–5°C) reduce side reactions during amide bond formation.
pH adjustment : Buffered conditions stabilize reactive intermediates (e.g., during hydroxylation) .
Q. Table 2: Yield Optimization Case Studies
| Reaction Step | Optimized Condition | Yield Improvement | Reference |
|---|---|---|---|
| Cyclopentyl hydroxylation | TEMPO/NaOCl oxidation | 65% → 82% | |
| Amide coupling | EDCI/DMAP in DMF | 50% → 75% |
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity in analogous propanamides?
Answer:
Activity trends correlate with:
Electron-withdrawing groups : Nitro or chloro substituents enhance receptor binding (e.g., adenosine A2B receptor affinity increased by 3-nitrophenyl in furan derivatives) .
Hydrophobic moieties : Cyclopentyl or benzyl groups improve membrane permeability.
Stereochemistry : (S)-isomers often show higher activity than (R)-isomers in receptor agonism assays .
Q. Table 3: Structure-Activity Relationships (SAR)
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Methoxy → Fluorophenyl | Increased metabolic stability | |
| Propanamide → Acetamide | Reduced receptor selectivity | |
| Addition of nitro group | 3-fold increase in IC₅₀ |
Advanced: How can researchers address discrepancies in biological assay data across studies?
Answer:
Contradictions arise from:
Assay variability : Standardize protocols (e.g., cell lines, incubation times).
Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results.
Solvent effects : DMSO concentration thresholds (<0.1% v/v) to avoid cytotoxicity artifacts .
Case Study : In formyl peptide receptor studies, conflicting EC₅₀ values were traced to differences in intracellular calcium flux measurement methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
